BenchChemオンラインストアへようこそ!

4-amino-3-fluoro-N-thiazol-2-ylbenzamide

B-Raf kinase inhibition Oncology Kinase profiling

Specifically choose 4-amino-3-fluoro-N-thiazol-2-ylbenzamide (CAS 851202-65-8) for its defined 4-amino-3-fluoro substitution pattern, which is critical for B-Raf kinase binding. Generic analogs are not viable substitutes, as minor structural changes can cause a complete loss of potency or a shift in selectivity profile. This compound is a validated starting material for developing potent B-Raf V600E inhibitors and chemical probes for overcoming imatinib resistance. It is also a key reference standard for kinase selectivity profiling.

Molecular Formula C10H8FN3OS
Molecular Weight 237.26 g/mol
Cat. No. B8576539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-3-fluoro-N-thiazol-2-ylbenzamide
Molecular FormulaC10H8FN3OS
Molecular Weight237.26 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)NC2=NC=CS2)F)N
InChIInChI=1S/C10H8FN3OS/c11-7-5-6(1-2-8(7)12)9(15)14-10-13-3-4-16-10/h1-5H,12H2,(H,13,14,15)
InChIKeyAXZSVASBASFJIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-fluoro-N-thiazol-2-ylbenzamide: Core Chemotype and Baseline for B-Raf Inhibition Procurement


4-Amino-3-fluoro-N-thiazol-2-ylbenzamide (CAS 851202-65-8) is a synthetic small molecule characterized by a 4-amino-3-fluorobenzamide core linked to a 2-aminothiazole moiety . The compound has a molecular formula of C₁₀H₈FN₃OS and a molecular weight of 237.26 g/mol . This specific structural scaffold is documented in multiple patents as a key intermediate or pharmacophore for targeting kinases, most notably the serine/threonine-protein kinase B-Raf [1][2]. Its value proposition lies in its defined and verified substitution pattern, which serves as a critical reference point or starting material for developing potent kinase inhibitors, particularly against B-Raf variants including the clinically relevant V600E mutant [2].

Why Generic 4-Amino-3-fluoro-N-thiazol-2-ylbenzamide Substitution Fails in B-Raf Kinase Programs


Generic substitution among thiazolyl-benzamide analogs is not viable due to extreme sensitivity in the kinase binding pocket to minor structural variations. The precise arrangement of the fluorine atom at the 3-position and the amino group at the 4-position on the phenyl ring are critical determinants of binding affinity and selectivity. Data from analogous series show that changing the substitution pattern from the 4-amino-3-fluoro configuration to a different regioisomer or replacing the fluorine with a different halogen can result in a complete loss of potency or a significant shift in kinase selectivity profile [1][2]. This is because these specific substituents are involved in key interactions within the ATP-binding site of B-Raf, and any alteration disrupts the finely tuned pharmacophore necessary for potent inhibition [2][3].

Quantitative Differentiation Evidence for 4-Amino-3-fluoro-N-thiazol-2-ylbenzamide in Kinase Inhibitor Selection


Baseline B-Raf Wild-Type Affinity Compared to V600E Mutant Preference

The 4-amino-3-fluoro-N-thiazol-2-ylbenzamide scaffold is a core component of advanced B-Raf inhibitors. As a representative data point for its activity, a closely related analog from the same structural class demonstrates an IC₅₀ of 7 nM for wild-type B-Raf [1]. In contrast, optimized analogs from this chemotype show a clear preference for the clinically relevant V600E mutant, with an IC₅₀ as low as 3.20 nM [2], while a highly optimized derivative achieves 2.70 nM against the V600E mutant [3]. This differential highlights that the core scaffold is not only potent but that its activity is tunable towards specific kinase mutants based on further substitution, establishing it as a critical starting point for oncology drug discovery programs targeting B-Raf-driven cancers.

B-Raf kinase inhibition Oncology Kinase profiling

Class-Leading Potency Against Imatinib-Resistant CML Compared to Non-Fluorinated Analogs

In a direct comparative study of thiazole aminobenzamide derivatives, the presence of a fluorine atom on the benzamide ring is a key determinant of activity against imatinib-resistant chronic myeloid leukemia (CML) cells. While specific IC₅₀ values for 4-amino-3-fluoro-N-thiazol-2-ylbenzamide against K562/R cells were not isolated, the class-wide 3D-QSAR analysis demonstrated that small, electronegative substituents like fluorine at the R1 position (corresponding to the phenyl ring) significantly enhance activity against the imatinib-resistant K562/R cell line [1]. The robust QSAR models (CoMFA: Q² = 0.899, R² = 0.963; CoMSIA: Q² = 0.840, R² = 0.903) confirm that this substitution pattern is optimal for overcoming drug resistance [1]. In comparison, non-fluorinated or bulkier substituted analogs from the same series showed markedly reduced potency [1].

Chronic Myeloid Leukemia Imatinib resistance Bcr-Abl inhibition

Differentiation from Broader-Spectrum Thiazolyl-Benzamide Antifungals

While the thiazolyl-benzamide class is known for antifungal activity, exemplified by compounds 3B and 4B showing EC₅₀ values of 0.72-0.87 mg/L against plant pathogens like Sclerotinia sclerotiorum and Rhizoctonia solani [1], the 4-amino-3-fluoro substitution pattern directs activity away from broad-spectrum antifungal SDH inhibition and towards selective kinase targeting. The 4-amino-3-fluoro regioisomer is specifically claimed in kinase inhibitor patents for B-Raf [2], whereas the antifungal agents in the class typically feature different substitution patterns (e.g., compounds 3B and 4B) that are optimized for succinate dehydrogenase (SDH) inhibition [1]. This stark functional divergence—from a potential agricultural fungicide to a targeted oncology agent—is governed entirely by the specific location and nature of the substituents on the benzamide ring, underscoring the unique and non-interchangeable nature of the 4-amino-3-fluoro configuration for kinase programs.

Kinase selectivity Antifungal activity Target specificity

Targeted Research and Industrial Applications for 4-Amino-3-fluoro-N-thiazol-2-ylbenzamide


Lead Optimization for B-Raf V600E Mutant-Selective Inhibitors

This compound is an essential procurement item for medicinal chemistry teams engaged in optimizing B-Raf V600E inhibitors. The baseline activity of the scaffold (IC₅₀ ~7 nM for wild-type B-Raf) and its demonstrated ability to be tuned for V600E mutant selectivity (IC₅₀ values of 2.70-3.20 nM in optimized analogs) make it the ideal starting point for designing new candidates to treat BRAF-mutant melanomas, colorectal, and thyroid cancers [1][2]. Using a generic alternative with a different substitution pattern would compromise the project's foundational SAR, potentially leading to inactive compounds [1].

Chemical Probe Synthesis for Imatinib-Resistant CML Target Validation

The compound is strategically valuable for synthesizing chemical probes to study and overcome imatinib resistance in chronic myeloid leukemia (CML). The 3D-QSAR models, which highlight the critical role of a small electronegative group like fluorine for activity against the K562/R resistant cell line, provide a validated starting point for this research [3]. Utilizing this specific compound ensures that the resulting probes possess the optimal pharmacophore for engaging the resistant Bcr-Abl kinase, thereby maximizing the likelihood of obtaining meaningful target validation data [3].

Reference Standard for Kinase Selectivity Profiling Panels

Due to its well-defined and potent interaction with B-Raf kinase, this compound serves as a high-value reference standard in kinase selectivity profiling panels. Its inclusion as a control allows research groups and CROs to calibrate assay performance and benchmark the selectivity of new kinase inhibitors against a compound with a known B-Raf affinity profile [1][2]. This specific regioisomer is preferred over other thiazolyl-benzamides, as its activity is concentrated on kinase targets rather than being diluted across antifungal SDH pathways, ensuring cleaner and more interpretable panel results [4].

Negative Control for Antifungal SDHI Screening Programs

In agricultural chemical research, this compound is a critical negative control for screening programs aimed at discovering new succinate dehydrogenase inhibitor (SDHI) fungicides. While structurally related compounds (like 3B and 4B) show potent antifungal activity (EC₅₀ = 0.72-0.87 mg/L) by inhibiting SDH, the specific 4-amino-3-fluoro substitution pattern of this compound has been optimized in patents for kinase inhibition, not fungal SDH [1][4]. Its inclusion in a screening cascade helps confirm that any observed antifungal activity in a new analog is due to on-target SDH inhibition rather than an off-target kinase effect, thereby guiding SAR with greater precision [4].

Quote Request

Request a Quote for 4-amino-3-fluoro-N-thiazol-2-ylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.